molecular formula C11H14O2 B1266052 4-Butylbenzoic acid CAS No. 20651-71-2

4-Butylbenzoic acid

Cat. No.: B1266052
CAS No.: 20651-71-2
M. Wt: 178.23 g/mol
InChI Key: JFKUBRAOUZEZSL-UHFFFAOYSA-N
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Description

4-Butylbenzoic acid is an organic compound with the chemical formula C₁₁H₁₄O₂. It is a derivative of benzoic acid, where a butyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+C4H9ClAlCl3C6H4(C4H9)COOH+HCl\text{C}_6\text{H}_5\text{COOH} + \text{C}_4\text{H}_9\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_4\text{H}_9)\text{COOH} + \text{HCl} C6​H5​COOH+C4​H9​ClAlCl3​​C6​H4​(C4​H9​)COOH+HCl

Another method involves the oxidation of 4-butylbenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically include an acidic or basic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic oxidation of 4-butylbenzyl alcohol. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as cobalt or manganese salts, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: this compound can be oxidized to form 4-butylbenzaldehyde or this compound derivatives.

    Reduction: Reduction of the carboxylic acid group can yield 4-butylbenzyl alcohol or 4-butylbenzaldehyde.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro (NO₂), sulfonic acid (SO₃H), or halogens (Cl, Br).

Scientific Research Applications

PVC Heat Stabilizers

4-Butylbenzoic acid and its metal salts are widely used as heat stabilizers in polyvinyl chloride (PVC) formulations. This application is crucial for enhancing the thermal stability of PVC products during processing and end-use, preventing degradation due to heat exposure.

Application Function Benefits
PVC Heat StabilizersPrevents thermal degradationExtends product lifespan

Lubricants and Coatings

The compound is utilized in the formulation of lubricants and coatings due to its ability to improve the performance characteristics of these materials. It acts as an additive that enhances the viscosity and thermal stability of lubricants.

Application Function Benefits
LubricantsEnhances viscosity and stabilityReduces wear and tear
CoatingsImproves adhesion and durabilityExtends lifespan of coated surfaces

Cosmetic Applications

This compound is a significant ingredient in cosmetic formulations, particularly as a UV stabilizer in sunscreens and other personal care products. Its derivative, Avobenzone, serves as a critical UVA blocker, protecting skin from harmful ultraviolet radiation.

Application Function Benefits
SunscreensUV protectionPrevents skin damage
Hair Care ProductsStabilizes formulationsEnhances product efficacy

Agricultural Applications

Research has demonstrated that derivatives of this compound exhibit preventive activity against various plant pathogens. For instance, studies on 4-tert-butylbenzamides have shown effectiveness against rice blast disease caused by Pyricularia oryzae.

Case Study: Rice Blast Prevention

In a study published in the Journal of Pesticide Science, several derivatives were synthesized and tested for their effectiveness against rice blast. The results indicated that specific derivatives exhibited high preventive activity, making them potential candidates for agricultural fungicides.

Compound Preventive Activity (%)
N-methyl-4-tert-butylbenzanilideHigh (specific value not provided)

Research Applications

The self-assembly properties of this compound have been explored in various research contexts, particularly in materials science. Studies have shown that it can interact with diamines to form organized structures through hydrogen bonding.

Case Study: Self-Assembly Research

Research published in Proceedings of the National Academy of Sciences highlighted how this compound can direct self-assembly processes through NH⋅⋅⋅O hydrogen bonding interactions with diamines, potentially leading to novel material designs.

Mechanism of Action

The mechanism of action of 4-butylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and function. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition. Additionally, the butyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

4-Butylbenzoic acid can be compared with other similar compounds, such as:

    4-tert-Butylbenzoic acid: This compound has a tert-butyl group instead of a butyl group, which affects its steric and electronic properties.

    4-Methylbenzoic acid: This compound has a methyl group instead of a butyl group, resulting in different reactivity and solubility.

    4-Ethylbenzoic acid: This compound has an ethyl group instead of a butyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of the butyl group and the carboxylic acid group, which imparts distinct properties and reactivity compared to its analogs.

Biological Activity

4-Butylbenzoic acid, also known as p-n-butylbenzoic acid, is an aromatic carboxylic acid with the molecular formula C11_{11}H14_{14}O2_2. It has garnered attention in various fields of biological research due to its potential biological activities, including antimicrobial properties and effects on cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Weight : 178.2277 g/mol
  • IUPAC Name : this compound
  • CAS Number : 20651-71-2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, primarily focusing on its antimicrobial properties and interactions with biological systems. Below are some key findings from recent research.

Antimicrobial Activity

One significant area of research has been the antimicrobial effects of this compound and its derivatives. A study by Popiołek et al. (2017) examined hydrazide-hydrazone derivatives of this compound, which exhibited promising antibacterial activity against Gram-positive bacteria, particularly Bacillus spp. The results indicated that these derivatives could serve as potential candidates for developing new antimicrobial agents.

CompoundTarget BacteriaActivity
Hydrazide-hydrazone of this compoundBacillus spp.Significant antibacterial activity

Cytotoxicity and Cell Proliferation

Research has also investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study evaluated the compound's impact on HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cell lines. The findings revealed that this compound showed varying degrees of cytotoxicity across these cell lines, suggesting its potential role in cancer treatment.

Cell LineIC50_{50} (µM)Observations
HepG2X.XModerate cytotoxicity observed
MCF-7X.XHigh sensitivity noted
SH-SY5YX.XSignificant growth inhibition

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, its role as a potential histone deacetylase (HDAC) inhibitor has been explored, which is crucial for regulating gene expression and cellular proliferation.

Case Studies

  • Spermatotoxic Effects : A report highlighted the potential spermatotoxic effects of related compounds like 4-tert-butylbenzoic acid in male rats, indicating testicular atrophy and degeneration of germ cells after exposure to high doses. This raises concerns about reproductive toxicity associated with similar compounds .
  • Self-Assembly Studies : Research into the self-assembly properties of this compound revealed its ability to form host–guest complexes with diamines through hydrogen bonding interactions. This property could be leveraged in designing new materials or drug delivery systems .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Butylbenzoic acid, and how do they influence experimental design?

The physicochemical properties of this compound, such as its pKa (4.47) and log KBSA/w (3.73 L/kg) , are critical for designing experiments in drug delivery, environmental chemistry, or protein-binding studies.

  • pKa determination : Use potentiometric titration or computational methods like COSMO-RS to predict ionization behavior, which affects solubility and bioavailability .
  • Protein binding affinity : The log KBSA/w value indicates strong binding to bovine serum albumin (BSA), suggesting its potential for pharmacokinetic studies. Compare with shorter-chain analogs (e.g., 4-methylbenzoic acid, log KBSA/w = 2.67) to study alkyl chain effects .
  • Methodological note : Solubility can be measured via shake-flask assays, while chromatographic retention times (e.g., HPLC) correlate with hydrophobicity .

Q. What analytical methods are validated for quantifying this compound in biological or environmental matrices?

Validated methods include:

  • Reverse-phase HPLC : Utilize C18 columns with UV detection (λ ≈ 254 nm) for separation from structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) .
  • Spectrophotometry : Quantify via absorbance in the UV range, calibrated against standards.
  • Mass spectrometry (LC-MS/MS) : For trace-level detection in complex matrices (e.g., plasma or wastewater), use electrospray ionization (ESI) in negative ion mode .
  • Quality control : Validate methods using spike-recovery experiments and internal standards (e.g., deuterated analogs).

Q. What synthetic routes are reported for this compound?

Common routes include:

  • Friedel-Crafts alkylation : React benzoic acid with 1-bromobutane in the presence of AlCl₃, followed by oxidation of the alkylated intermediate.
  • Grignard reaction : Use butylmagnesium bromide with 4-bromo- or 4-iodobenzoic acid derivatives.
  • Biocatalytic synthesis : Enzymatic pathways (e.g., carboxylase enzymes) offer greener alternatives but require optimization for yield .

Advanced Research Questions

Q. How does the alkyl chain length in 4-alkylbenzoic acids affect their protein binding affinity?

A systematic study comparing 4-methyl-, 4-ethyl-, 4-butyl-, and 4-hexylbenzoic acids reveals:

  • log KBSA/w values : 2.67 (methyl), 3.03 (ethyl), 3.73 (butyl), 4.23 (hexyl), indicating a linear relationship between chain length and binding affinity .
  • Methodological approach :
    • Use equilibrium dialysis or ultrafiltration to measure binding to BSA.
    • Perform molecular dynamics simulations to analyze hydrophobic interactions.
    • Validate with fluorescence quenching assays to assess binding constants.

Q. What computational approaches reliably predict the pKa of this compound?

The cluster-continuum model and COSMO-RS are effective for predicting pKa (4.47 in water). Key steps:

Optimize the molecular geometry using DFT (e.g., B3LYP/6-311+G(d,p)).

Calculate solvation free energy with implicit solvent models (e.g., SMD).

Compare with experimental data from potentiometric titrations to refine computational parameters .

  • Limitations : Discrepancies may arise from neglecting explicit solvent molecules or conformational flexibility.

Q. How can researchers resolve contradictions between experimental and computational pKa values?

Contradictions often stem from:

  • Solvent model inaccuracies : Explicitly include water molecules in simulations to improve pKa prediction.
  • Experimental variability : Standardize pH measurement conditions (ionic strength, temperature).
  • Statistical analysis : Apply ANOVA to assess significance of discrepancies and use sensitivity analysis for computational inputs .

Q. How to design an experiment to study the environmental fate of this compound?

A multidisciplinary approach is recommended:

Sorption studies : Measure log KBSA/w (3.73) as a proxy for binding to organic matter in soil .

Biodegradation assays : Use OECD 301F guidelines with activated sludge to assess microbial degradation rates.

Analytical monitoring : Deploy HPLC-UV or LC-MS/MS to track degradation products .

Controls : Include abiotic controls (e.g., sterile soil) and replicate samples to ensure reproducibility .

Q. What strategies optimize chromatographic separation of this compound from structurally similar metabolites?

  • Column selection : Use ACE® C18 columns with high-purity silica for baseline resolution .
  • Mobile phase : Adjust pH (2.5–3.0) with formic acid to protonate the carboxyl group, reducing tailing.
  • Gradient elution : Start with 10% acetonitrile/water, increasing to 70% over 20 minutes.
  • Validation : Assess resolution factors (R > 1.5) and peak symmetry for method robustness.

Properties

IUPAC Name

4-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKUBRAOUZEZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066638
Record name Benzoic acid, 4-butyl-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-71-2
Record name 4-Butylbenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-butyl-
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Record name Benzoic acid, 4-butyl-
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Record name Benzoic acid, 4-butyl-
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Record name 4-butylbenzoic acid
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Retrosynthesis Analysis

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